3-(Bromomethyl)cyclobut-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

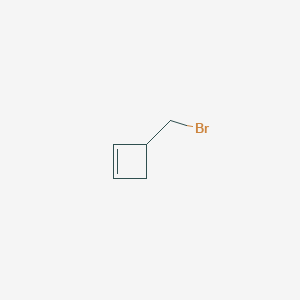

3-(Bromomethyl)cyclobut-1-ene is an organic compound characterized by a cyclobutane ring with a bromomethyl group attached to the second carbon of the ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)cyclobut-1-ene can be synthesized through the bromination of cyclobut-2-enylmethanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide compound.

Industrial Production Methods: In an industrial setting, the production of cyclobut-2-enylmethyl bromide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Bromomethyl)cyclobut-1-ene undergoes various chemical reactions, including:

Reduction: Reduction with tri-n-butyltin hydride yields 3-methylcyclobutene and penta-1,3-diene.

Substitution: Bromine abstraction by triethylsilyl radicals forms cyclobut-2-enylmethyl radicals.

Common Reagents and Conditions:

Tri-n-butyltin hydride: Used in reduction reactions to form alkenes and dienes.

Triethylsilyl radicals: Employed in substitution reactions to generate cyclobut-2-enylmethyl radicals.

Major Products:

- 3-Methylcyclobutene

- Penta-1,3-diene

- Penta-1,4-diene

Aplicaciones Científicas De Investigación

3-(Bromomethyl)cyclobut-1-ene is utilized in various scientific research applications, including:

- Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

- Material Science: In the development of novel materials with unique properties.

- Pharmaceuticals: Potential use in the synthesis of bioactive compounds and drug candidates.

Mecanismo De Acción

The mechanism of action of cyclobut-2-enylmethyl bromide involves the formation of cyclobut-2-enylmethyl radicals through bromine abstraction. These radicals can undergo ring-opening reactions to form pentadienyl radicals, which participate in further chemical transformations .

Comparación Con Compuestos Similares

- Cyclobutylmethyl bromide

- 3-Methylenecyclobutylmethyl bromide

Comparison: 3-(Bromomethyl)cyclobut-1-ene is unique due to its ability to form stable pentadienyl radicals upon ring-opening. This property distinguishes it from other cyclobutyl derivatives, which may not exhibit the same level of radical stability .

Actividad Biológica

3-(Bromomethyl)cyclobut-1-ene is a unique cyclic compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a bromomethyl group attached to a cyclobutene ring, suggests various applications in synthetic organic chemistry and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C5H7Br

- Molecular Weight : 151.01 g/mol

- CAS Number : 75749-51-8

This compound exhibits biological activity primarily through its interaction with various biological targets. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can affect cellular processes.

Target Interaction

The compound may interact with:

- Enzymes : Inhibiting or modifying enzyme activity.

- Receptors : Binding to specific receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound has several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : It has shown potential as an antimicrobial agent, particularly against gram-positive bacteria.

- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory responses.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant cytotoxic potential.

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| HeLa | 25 | Cervical |

| MCF-7 | 30 | Breast |

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

Pharmacological Profile

The pharmacokinetics of this compound are not extensively documented; however, initial findings suggest:

- Absorption : Moderate absorption through biological membranes due to its lipophilicity.

- Metabolism : Likely undergoes metabolic transformations involving cytochrome P450 enzymes.

- Excretion : Predominantly renal excretion expected based on molecular weight.

Propiedades

IUPAC Name |

3-(bromomethyl)cyclobutene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c6-4-5-2-1-3-5/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQZNJRWIDZPDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.